5-(oxolane-3-carbonyl)-2lambda6-thia-5-azabicyclo[2.2.1]heptane-2,2-dione
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Overview
Description
5-(oxolane-3-carbonyl)-2lambda6-thia-5-azabicyclo[221]heptane-2,2-dione is a complex organic compound with a unique bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(oxolane-3-carbonyl)-2lambda6-thia-5-azabicyclo[2.2.1]heptane-2,2-dione typically involves a series of cycloaddition reactions. One common method is the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes, which efficiently produces oxygenated 2-azabicyclo[2.2.1]heptanes . This reaction proceeds under mild conditions and can be further functionalized to build a library of bridged aza-bicyclic structures.
Industrial Production Methods
Industrial production of this compound may involve large-scale cycloaddition reactions using organocatalysis. The formal [4 + 2] cycloaddition reaction enabled by organocatalysis allows for the rapid and enantioselective synthesis of bicyclo[2.2.1]heptane derivatives from simple starting materials .
Chemical Reactions Analysis
Types of Reactions
5-(oxolane-3-carbonyl)-2lambda6-thia-5-azabicyclo[2.2.1]heptane-2,2-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different oxygenated derivatives.
Reduction: Reduction reactions can lead to the formation of reduced bicyclic structures.
Substitution: Substitution reactions, such as arylation, can introduce different functional groups onto the bicyclic framework.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride are often used.
Substitution: Palladium-catalyzed reactions are common for introducing aryl groups.
Major Products Formed
The major products formed from these reactions include various oxygenated, reduced, and substituted derivatives of the original bicyclic structure.
Scientific Research Applications
5-(oxolane-3-carbonyl)-2lambda6-thia-5-azabicyclo[2.2.1]heptane-2,2-dione has several scientific research applications:
Medicinal Chemistry: This compound is used in fragment-based drug discovery to create three-dimensional fragments that can modulate molecular targets.
Materials Science: The unique bicyclic structure makes it a candidate for developing new materials with specific properties.
Biological Studies: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of 5-(oxolane-3-carbonyl)-2lambda6-thia-5-azabicyclo[2.2.1]heptane-2,2-dione involves its interaction with molecular targets through its bicyclic framework. The compound can form stable complexes with various biomolecules, influencing their function and activity. The exact pathways and molecular targets depend on the specific derivatives and their functional groups.
Comparison with Similar Compounds
Similar Compounds
7-Oxabicyclo[2.2.1]heptane: This compound shares a similar bicyclic structure and is used in similar applications.
Bicyclo[2.2.1]heptane-1-carboxylates: These compounds are synthesized via similar cycloaddition reactions and have applications in drug discovery.
Uniqueness
5-(oxolane-3-carbonyl)-2lambda6-thia-5-azabicyclo[2.2.1]heptane-2,2-dione is unique due to the presence of the oxolane and thia-azabicyclic moieties, which provide distinct chemical properties and reactivity compared to other bicyclic compounds.
Properties
IUPAC Name |
(2,2-dioxo-2λ6-thia-5-azabicyclo[2.2.1]heptan-5-yl)-(oxolan-3-yl)methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO4S/c12-10(7-1-2-15-5-7)11-4-9-3-8(11)6-16(9,13)14/h7-9H,1-6H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVQDUCQPDYYFDB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1C(=O)N2CC3CC2CS3(=O)=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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